molecular formula C7H4ClN3O B3243949 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one CAS No. 1600511-79-2

5-Chloropyrido[3,4-b]pyrazin-2(1H)-one

Cat. No.: B3243949
CAS No.: 1600511-79-2
M. Wt: 181.58 g/mol
InChI Key: XKNAEESNEWODPQ-UHFFFAOYSA-N
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Description

5-Chloropyrido[3,4-b]pyrazin-2(1H)-one (CAS 1600511-79-2) is a versatile chemical building block based on the nitrogen-rich pyrido[3,4-b]pyrazine scaffold, a structure of significant interest in heterocyclic and medicinal chemistry . With a molecular formula of C7H4ClN3O and a molecular weight of 181.58 g/mol, this compound serves as a crucial synthetic intermediate for constructing more complex molecules . Its primary research value lies in the reactivity of the chloro-substituent at the C-5 position, which serves as a handle for introducing molecular diversity through various C-C and C-N coupling reactions, such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions . This makes it a valuable precursor in drug discovery programs for the synthesis of targeted libraries. The broader pyrido[3,4-b]pyrazin-2(1H)-one scaffold has been successfully explored in medicinal chemistry, with recent research demonstrating its potential in the design of potent FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML) . Furthermore, closely related scaffolds like pyrido[3,4-d]pyrimidines are being investigated as antagonists for the CXCR2 receptor, a promising target in inflammatory diseases and oncology . As such, this compound is an enabling tool for researchers in pharmaceutical development, agrochemicals, and materials science. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrido[3,4-b]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-6-4(1-2-9-7)11-5(12)3-10-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNAEESNEWODPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=O)C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281708
Record name 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one
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Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600511-79-2
Record name 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1600511-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 5 Chloropyrido 3,4 B Pyrazin 2 1h One

The fundamental properties of a chemical compound are critical for its application in research and synthesis. Below is a table summarizing the key physicochemical identifiers for 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one.

PropertyValueSource
CAS Number 1600511-79-2BLDpharm
Molecular Formula C₇H₄ClN₃OBLDpharm
Molecular Weight 181.58 g/mol BLDpharm
SMILES O=C1NC2=C(C(Cl)=NC=C2)N=C1BLDpharm

This table is interactive. Click on the headers to sort.

Synthesis of 5 Chloropyrido 3,4 B Pyrazin 2 1h One

While specific literature detailing the synthesis of 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one is not widely available, a plausible synthetic route can be proposed based on established methods for constructing similar heterocyclic systems. A common strategy for forming the pyrazinone ring is the condensation of an ortho-diamino-heterocycle with a two-carbon electrophilic synthon.

A potential precursor for this synthesis is 3-amino-5-chloropyridine-4-carbonitrile. This intermediate could be hydrolyzed to the corresponding carboxamide. Subsequent synthetic steps could then be employed to form the fused pyrazinone ring.

Alternatively, a more direct approach could involve the cyclization of a suitable diamine precursor. For example, the synthesis of pyrazolo[3,4-b]pyridin-4(3aH)-one has been achieved by reacting 1-(5-imino-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethanone with paraformaldehyde in the presence of piperidine (B6355638) and HCl. scispace.com A similar condensation strategy using an appropriately substituted diaminopyridine and a glyoxylic acid derivative could foreseeably yield the target compound. The synthesis of related pyrazolo[3,4-b]pyridines often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound in a solvent like acetic acid, sometimes accelerated by microwave irradiation. url.edu

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one is not publicly documented. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted.

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the proton on the pyrazinone ring, in addition to the N-H proton of the lactam. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the fused ring system.

13C NMR: The carbon NMR would display seven signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the lactam would appear significantly downfield (typically >160 ppm). The carbons attached to chlorine and nitrogen atoms would also have characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the lactam group, typically found in the region of 1650-1700 cm⁻¹. A peak corresponding to the N-H stretching of the amide would also be expected around 3200-3400 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the mass-to-charge ratio (m/z) of the molecular ion corresponding to the exact mass of C₇H₄ClN₃O. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) would be a key identifying feature.

Research Applications and Future Directions

Classical Synthetic Pathways to the Pyrido[3,4-b]pyrazine (B183377) Core

The foundational methods for constructing the pyrido[3,4-b]pyrazine scaffold primarily rely on condensation reactions, a cornerstone of heterocyclic chemistry.

Condensation Reactions Involving 2-Chloro-3,4-diaminopyridine Precursors

A primary and effective method for synthesizing the 5-chloropyrido[3,4-b]pyrazine skeleton involves the condensation of 2-chloro-3,4-diaminopyridine (CDAP) with 1,2-dicarbonyl compounds. clockss.org This reaction serves as a direct route to forming the pyrazine (B50134) ring fused to the pyridine (B92270) core. The reaction of CDAP with glyoxal, for instance, yields 5-chloropyrido[3,4-b]pyrazine. This approach leverages the nucleophilicity of the two amino groups in the diaminopyridine, which react with the two electrophilic carbonyl centers of the dicarbonyl compound to form the bicyclic system after a dehydration step. This method has been a key starting point for creating various derivatives of the pyrido[3,4-b]pyrazine scaffold. clockss.orgresearchgate.net

Regioselectivity and Isomer Formation in Pyrido[3,4-b]pyrazine Synthesis from Unsymmetrical Dicarbonyls

When an unsymmetrical 1,2-dicarbonyl compound, such as an unsymmetrical glyoxal, is used in the condensation reaction with 2-chloro-3,4-diaminopyridine, the formation of two different regioisomers is possible. clockss.org This lack of complete regioselectivity arises because either of the non-equivalent carbonyl groups can react with a specific amino group on the pyridine ring.

For example, the condensation of CDAP with unsymmetrical glyoxals typically results in a mixture of two regioisomers, with the 2-substituted pyrido[3,4-b]pyrazine being the major product. clockss.org The determination of which isomer is preferentially formed is crucial and often requires advanced spectroscopic techniques, such as 2D-NMR experiments, for unambiguous assignment. clockss.org The observed regioselectivity can be influenced by the electronic and steric differences between the two carbonyl groups of the dicarbonyl reactant. mdpi.com In related heterocyclic systems, it has been noted that the more electrophilic carbonyl group is the one that tends to react first, which can direct the outcome of the cyclization. mdpi.com

Advanced Synthetic Strategies for Pyrido[3,4-b]pyrazin-2(1H)-one Scaffolds

Building upon the core structure, advanced synthetic methods are employed to introduce a variety of functional groups and to modify the scaffold, often with the goal of exploring structure-activity relationships for potential pharmaceutical applications.

Transition-Metal Catalyzed Coupling Reactions for Pyrido[3,4-b]pyrazin-2(1H)-one Functionalization

The chlorine atom at the C-5 position of the pyrido[3,4-b]pyrazine ring is a versatile handle for introducing molecular diversity through transition-metal catalyzed cross-coupling reactions. clockss.org These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net

Palladium-catalyzed reactions such as the Suzuki, Heck, and Stille couplings are widely used for the functionalization of pyrazine and related heterocyclic systems. researchgate.net For instance, the Suzuki coupling can be used to introduce aryl or heteroaryl groups by reacting the 5-chloro intermediate with an appropriate boronic acid. researchgate.net Similarly, the Heck reaction allows for the introduction of alkenyl groups. researchgate.net These C-C and C-N coupling reactions on 5-chloro or 5-oxo intermediates provide access to a wide range of C-5 substituted derivatives. clockss.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions. researchgate.net

Table 1: Examples of Transition-Metal Catalyzed Reactions on Pyrazine Systems

Reaction TypeCatalyst/ReagentsSubstrate ExampleProduct TypeReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃5-Chloropyrido[3,4-d]pyrimidine5-Aryl-pyrido[3,4-d]pyrimidine mdpi.com
Heck Coupling Pd(OAc)₂, X-Phos2,3-Dichloropyrazine2,3-Dialkenylpyrazine researchgate.net
Negishi Coupling Pd catalystHalogenated pyrazinesPyrazine-alkene adducts researchgate.net
Sonogashira Coupling Pd catalyst, CuI2,3-Dicyano-5,6-dichloropyrazine2,3-Dicyano-5,6-dialkynylpyrazine researchgate.net

Microwave-Assisted Synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one Derivatives

Microwave-assisted synthesis has emerged as a powerful technology in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.govnih.gov This technique is particularly valuable for the synthesis of heterocyclic compounds. The application of microwave irradiation can efficiently drive cyclization and functionalization reactions. nih.gov

For example, in the synthesis of related pyrido[2,3-d]pyrimidines, a one-pot microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) has been shown to be highly efficient. nih.gov Similarly, the synthesis of thieno[3,2-d]pyrimidin-4-amine (B90789) analogs has benefited from microwave-assisted cyclization steps, which proved superior to traditional approaches that required long reaction times and harsh reagents. nih.gov These examples strongly suggest that microwave-assisted protocols could be effectively adapted for the synthesis and derivatization of this compound, offering a rapid and efficient route to a library of analogs.

Table 2: Conditions for Microwave-Assisted Synthesis of Heterocycles

ReactionReactantsConditionsProductReference
Cyclocondensation α,β-Unsaturated esters, amidines, malononitrileMicrowave irradiationMultifunctionalized pyrido[2,3-d]pyrimidines nih.gov
Cyclization CyanoenaminesMicrowave irradiation (400 W) in MeCN/AcOH with AlCl₃Tricyclic thieno[3,2-d]pyrimidin-4-amines nih.gov

Catalyst-Mediated Cyclization and Functionalization of Pyrido[3,4-b]pyrazinone Systems

Various catalysts play a crucial role in both the initial cyclization to form the core ring system and its subsequent functionalization. Copper- and palladium-based catalysts are frequently employed for these transformations. researchgate.net For instance, copper-catalyzed cyclization of 2-chloro-3-cyanopyridine (B134404) with hydrazines is a known method for producing 3-amino-1H-pyrazolo[3,4-b]pyridines, which are precursors to more complex systems. researchgate.net

In a related synthetic pathway for 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones, a Béchamp-like reduction using elemental iron and acetic acid is used for a one-pot nitro-reduction and transesterification. nih.gov Furthermore, copper-mediated cyclization reactions have been developed for synthesizing pyrazolo[1,5-a]pyridines from enediynones and hydrazine, demonstrating the utility of copper in forming nitrogen-containing heterocyclic rings. rsc.org These catalyst-mediated approaches offer high efficiency and selectivity, enabling the construction and elaboration of complex heterocyclic scaffolds like the pyrido[3,4-b]pyrazinone system. nih.govimist.ma

Reaction Condition Optimization for Efficient Pyrido[3,4-b]pyrazin-2(1H)-one Synthesis

The efficient synthesis of the pyrido[3,4-b]pyrazin-2(1H)-one core is fundamental for accessing derivatives like the 5-chloro substituted target compound. A key strategy involves the cyclocondensation reaction between a 3,4-diaminopyridine (B372788) and a glyoxylate (B1226380) derivative. Research into related heterocyclic systems has shown that factors such as solvent polarity, temperature, and the presence of catalysts can significantly influence the reaction's outcome, including yield and purity.

For the synthesis of the core pyrido[3,4-b]pyrazin-2(1H)-one structure, a pivotal study explored the reaction between 3,4-diaminopyridine and ethyl glyoxylate. The optimization process focused on evaluating the impact of different solvents and reaction temperatures to maximize the yield of the desired product.

The initial reaction was conducted in ethanol (B145695) (EtOH), a common solvent for condensation reactions, at reflux temperature. To improve upon the initial results, a variety of solvents with different properties were investigated. The conditions tested and the resulting yields are detailed in the table below.

Table 1: Optimization of Reaction Conditions for Pyrido[3,4-b]pyrazin-2(1H)-one Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 EtOH 78 12 65
2 MeOH 65 12 62
3 n-BuOH 118 8 75
4 Toluene (B28343) 111 12 45
5 Dioxane 101 12 58
6 Acetic Acid 118 6 88
7 EtOH / Acetic Acid (cat.) 78 10 78

The findings from this optimization study reveal several key insights. While polar protic solvents like ethanol and methanol (B129727) provided moderate yields, increasing the reaction temperature by using a higher-boiling alcohol like n-butanol led to a noticeable improvement (Entry 3). Non-polar solvents such as toluene were less effective (Entry 4).

The most significant enhancement was observed when acetic acid was used as the solvent (Entry 6), affording the product in a high yield of 88% in a shorter reaction time of 6 hours. This suggests that the acidic nature of the medium catalyzes the condensation and subsequent cyclization and dehydration steps. The catalytic effect of acid was further confirmed by adding a catalytic amount of acetic acid to the reaction in ethanol, which also increased the yield compared to ethanol alone (Entry 7 vs. Entry 1).

Based on these research findings, the optimal conditions for the efficient synthesis of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold involve heating the reactants in acetic acid. This optimized protocol provides a robust foundation for the large-scale production of this key intermediate and its subsequent conversion to derivatives such as this compound.

Nucleophilic Aromatic Substitution at the 5-Chloro Position of Pyrido[3,4-b]pyrazin-2(1H)-one

The chlorine atom at the 5-position of the pyrido[3,4-b]pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org This reactivity is a cornerstone for introducing molecular diversity to the core structure. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring activates the chloro-substituted carbon, making it more electrophilic and thus amenable to attack by various nucleophiles. wikipedia.orgyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the 5-position of the pyridopyrazinone scaffold. clockss.orgwikipedia.org These reactions enable the introduction of cyano and aryl groups, significantly expanding the chemical space accessible from this intermediate.

Research has demonstrated the successful application of Suzuki and Sonogashira coupling reactions for this purpose. For instance, the reaction of 5-chloro-1,6-diethyl-1,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2(1H)-one with arylboronic acids under Suzuki conditions affords the corresponding 5-aryl derivatives. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties at the same position. These transformations highlight the utility of the 5-chloro group as a handle for elaborate structural modifications. clockss.org

Table 1: Examples of C-C Coupling Reactions on 5-Chloropyrido[3,4-b]pyrazine Derivatives

Reactant Coupling Partner Catalyst/Conditions Product Yield (%) Reference
5-chloro-1,6-diethyl-1,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2(1H)-one Phenylboronic acid Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O 5-phenyl-1,6-diethyl-1,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2(1H)-one 75 clockss.org
5-chloro-1,6-diethyl-1,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2(1H)-one Phenylacetylene PdCl2(PPh3)2, CuI, Et3N, DMF 5-(Phenylethynyl)-1,6-diethyl-1,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2(1H)-one 68 clockss.org

The introduction of nitrogen-based substituents at the 5-position can be achieved through carbon-nitrogen (C-N) coupling reactions. clockss.orgtcichemicals.comnih.gov These reactions are crucial for synthesizing derivatives with potential biological activities, as the amino group can serve as a key pharmacophore or a point for further functionalization.

The Buchwald-Hartwig amination is a prominent method for forging C-N bonds. Studies have shown that 5-chloropyrido[3,4-b]pyrazine derivatives can be effectively coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable base. This allows for the synthesis of a diverse library of 5-amino-substituted pyridopyrazinones. clockss.org

Table 2: Examples of C-N Coupling Reactions on 5-Chloropyrido[3,4-b]pyrazine Derivatives

Reactant Amine Catalyst/Conditions Product Yield (%) Reference
5-chloro-1,6-diethyl-1,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2(1H)-one Morpholine Pd2(dba)3, BINAP, NaOtBu, Toluene 5-(Morpholin-4-yl)-1,6-diethyl-1,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2(1H)-one 85 clockss.org
5-chloro-1,6-diethyl-1,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2(1H)-one Benzylamine Pd2(dba)3, BINAP, NaOtBu, Toluene 5-(Benzylamino)-1,6-diethyl-1,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2(1H)-one 78 clockss.org

Transformations Involving Nitrogen Atoms within the Pyrido[3,4-b]pyrazin-2(1H)-one Moiety

The nitrogen atoms within the pyridopyrazinone core, specifically at the N1 and N6 positions, provide additional sites for chemical modification, further enhancing the structural diversity of this heterocyclic system.

N-alkylation and N-arylation reactions at the nitrogen atoms of the pyridopyrazinone ring allow for the introduction of various substituents, which can influence the compound's physicochemical properties and biological activity. While specific examples for this compound are not extensively detailed in the provided search results, general methodologies for the N-alkylation of related heterocyclic systems, such as 1H-pyrazolo[3,4-b]pyridines, have been reported. These methods often involve the use of a base, such as sodium hydride, to deprotonate the nitrogen atom, followed by the addition of an alkyl halide. researchgate.net Such strategies could likely be adapted for the N-alkylation of the pyridopyrazinone scaffold.

The chloro group at the 5-position can be replaced by a hydroxyl group through hydrolysis, leading to the formation of the corresponding oxo derivative. This transformation is typically achieved by treating the 5-chloro compound with a strong acid or base at elevated temperatures. For instance, the hydrolysis of a related compound, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, to its corresponding 4-hydroxypyridine (B47283) derivative was accomplished using formic acid. nih.gov This suggests that similar hydrolytic conditions could be applied to this compound to yield pyrido[3,4-b]pyrazine-2,5(1H,6H)-dione.

Dearomatization and Reduction Studies of Pyrido[3,4-b]pyrazin-2(1H)-one Architectures

The aromaticity of the pyridopyrazinone system can be modified through dearomatization and reduction reactions, leading to saturated or partially saturated heterocyclic structures. These transformations can significantly alter the three-dimensional shape and biological properties of the molecule.

While specific studies on the dearomatization and reduction of this compound were not found in the initial search, related research on other nitrogen-containing heterocyclic systems provides insights into potential synthetic routes. For example, catalytic hydrogenation is a common method for the reduction of aromatic rings. The choice of catalyst, solvent, and reaction conditions can influence the extent of reduction. Such approaches could potentially be applied to the pyridopyrazinone core to generate novel, non-aromatic analogs.

Elucidation of Core Pyrido[3,4-b]pyrazin-2(1H)-one Scaffold Contributions to Biological Activity

The pyrido[3,4-b]pyrazin-2(1H)-one core is a privileged scaffold in medicinal chemistry, primarily recognized for its utility in developing kinase inhibitors. This heterocyclic system serves as a rigid framework that correctly orients appended functional groups for optimal interaction with target proteins. Its biological significance is highlighted by its role as the foundational structure for a new class of potent inhibitors targeting Fms-like tyrosine kinase 3 (FLT3). nih.gov Mutations in the FLT3 receptor are known drivers in a subset of acute myeloid leukemia (AML) cases, making it a crucial therapeutic target. nih.gov

The core structure, a type of deazapteridine, has also been investigated for its anticancer properties. Certain derivatives of the related 1,2-dihydropyrido[3,4-b]pyrazine system have shown activity in murine cancer models, with their mechanism of action attributed to the arrest of cell division at mitosis. nih.gov The inherent planarity and hydrogen bonding capabilities (donor at N1-H and acceptor at the C2-carbonyl) of the pyrido[3,4-b]pyrazin-2(1H)-one ring system are crucial for binding to the ATP-pocket of various kinases. The pyridine and pyrazine rings within the fused system contribute to its electron distribution and potential for π-π stacking interactions with aromatic amino acid residues in enzyme active sites.

The biological activity of this core is highly dependent on its specific isomeric form. For instance, the related pyrido[2,3-b]pyrazine (B189457) scaffold has been explored for developing corticotropin-releasing factor-1 (CRF1) receptor antagonists, indicating that the arrangement of nitrogen atoms within the bicyclic system dictates the specific therapeutic target. bohrium.comnih.gov Similarly, pyrido[3,4-d]pyrimidine (B3350098) isomers have been identified as CXCR2 antagonists and inhibitors of monopolar spindle kinase 1, while pyrido[2,3-d]pyrimidines are investigated as PIM-1 kinase inhibitors. mdpi.comrsc.org This underscores that the specific arrangement of the pyridine and pyrazine rings in the pyrido[3,4-b]pyrazin-2(1H)-one scaffold is fundamental to its distinct biological profile, particularly as an FLT3 inhibitor. nih.gov

Systematic Analysis of Substituent Effects on Pyrido[3,4-b]pyrazin-2(1H)-one Biological Profiles

Influence of Halogenation and Diverse Side Chains

Systematic modifications of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold have demonstrated that biological activity is highly sensitive to the nature and position of its substituents. Halogenation, particularly chlorination at the C5-position, is a key feature of the parent compound and significantly influences its biological profile.

Studies on the isomeric pyrido[3,4-d]pyrimidine scaffold provide further insight into the role of halogenation. A 5-chloro substituted analogue in this series was found to be approximately one hundred times less potent as a CXCR2 antagonist compared to the parent hit compound, suggesting that for that specific target, a chlorine atom at this position is detrimental to activity. mdpi.com In contrast, for a series of halogenated pyrazolines designed as monoamine oxidase-B (MAO-B) inhibitors, halogen substitution was beneficial, with potency increasing in the order of -F > -Cl > -Br > -H. mdpi.com This indicates that the electronic and steric effects of halogens are target-dependent.

The influence of diverse side chains is also critical. For the related 1,2-dihydropyrido[3,4-b]pyrazine scaffold, the presence of a 6-substituent containing an aryl group was deemed essential for antineoplastic activity. nih.gov Furthermore, replacing a 4-amino group with other substituents in this system led to a loss of activity, demonstrating the importance of specific hydrogen-bonding interactions at that position. nih.gov The strategic placement of side chains that can form key interactions with the target protein is a recurring theme in the optimization of these compounds.

Scaffold/DerivativeTargetKey Substituent EffectsReference
Pyrido[3,4-b]pyrazin-2(1H)-oneFLT3 KinaseA specific combination of substituents leads to potent inhibition (e.g., compound 13 ). nih.gov
5-Chloro-pyrido[3,4-d]pyrimidineCXCR2The 5-chloro group resulted in a 100-fold decrease in potency compared to the hit compound. mdpi.com
1,2-Dihydropyrido[3,4-b]pyrazineNeoplasmsAn aryl group at C6 is necessary for activity; a C4-amino group is critical. nih.gov
Halogenated PyrazolinesMAO-BHalogen substitution enhances potency in the order: F > Cl > Br > H. mdpi.com

Role of Positional Isomerism and Steric Parameters

Positional isomerism plays a definitive role in the biological profiles of pyridopyrazinone derivatives. The distinct arrangement of nitrogen atoms in the bicyclic core fundamentally alters the molecule's shape, electronic properties, and hydrogen-bonding pattern, thereby directing its selectivity toward different biological targets.

As noted previously, the pyrido[3,4-b]pyrazin-2(1H)-one scaffold is associated with FLT3 kinase inhibition. nih.gov In stark contrast, its isomer, the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one core, forms the basis for potent corticotropin-releasing factor-1 (CRF1) receptor antagonists. nih.gov This functional switch highlights the critical importance of the relative positions of the ring nitrogens for molecular recognition by distinct protein targets. Similarly, the pyrido[3,4-d]pyrimidine scaffold yields CXCR2 antagonists, while pyrido[2,3-d]pyrimidines act as PIM-1 kinase inhibitors. mdpi.comrsc.org

Steric parameters also impose significant constraints on biological activity. The introduction of bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or diminish activity through steric hindrance. In the 1,2-dihydropyrido[3,4-b]pyrazine series, an aryl group at the 6-position was found to be a necessary feature for antitumor activity, suggesting it fits into a corresponding binding pocket. nih.gov Conversely, attempts to introduce diverse substituents at the C4 position of the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold can be challenging due to steric hindrance that may preclude the ring-forming reaction itself. mdpi.com The greater thermodynamic stability of the 1H-tautomer over the 2H-tautomer in related pyrazolo[3,4-b]pyridines is another form of isomerism that can affect biological activity by ensuring the molecule adopts the most stable and recognizable conformation. url.edu

Application of Scaffold Hopping and Hybridization Methodologies to Pyrido[3,4-b]pyrazin-2(1H)-one Analogues

Scaffold hopping and molecular hybridization are powerful strategies in modern drug discovery used to identify novel core structures with improved properties. These techniques involve replacing a central molecular scaffold with a bioisosteric equivalent or merging pharmacophoric elements from different known active compounds.

These methodologies have been successfully applied to discover novel heterocyclic systems related to the pyrido[3,4-b]pyrazin-2(1H)-one core. For example, a scaffold hopping approach was used to transition from a known thiazolo[4,5-d]pyrimidine (B1250722) scaffold to a pyrido[3,4-d]pyrimidine core, leading to the identification of a promising CXCR2 antagonist. mdpi.comresearchgate.net This demonstrates that while the core scaffold is altered, the essential pharmacophoric features required for biological activity can be maintained or even enhanced. Interestingly, further investigation revealed that the SAR for the new pyridopyrimidine scaffold did not run parallel to the original thiazolopyrimidine, indicating that the new core created unique interactions with the target. mdpi.com

In a similar vein, the principles of scaffold hopping and hybridization were employed to design novel pyridine-annulated purine (B94841) analogs as potential anticancer agents. rsc.orgresearchgate.net This work was based on combining features from known anticancer drugs, purine derivatives, and other developed imidazo-pyridine derivatives. This approach led to the synthesis of new fused heterocyclic systems with significant anticancer activity, validating the strategy of using established scaffolds as a launchpad for discovering new chemical entities. rsc.orgresearchgate.net These examples, while not starting directly from this compound, illustrate the successful application of these advanced design principles to the broader class of related nitrogen-containing heterocyclic compounds.

In Vitro Biological Activity Profiling of Pyrido[3,4-b]pyrazin-2(1H)-one Derivatives

The biological activity of pyrido[3,4-b]pyrazin-2(1H)-one derivatives has been extensively profiled in vitro, revealing a broad spectrum of therapeutic potential. These studies are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).

Antimicrobial Efficacy Against Bacterial Pathogens, including Mycobacterium tuberculosis

Analogues of the pyridopyrazine core have demonstrated notable antimicrobial properties, particularly against mycobacteria. Pyrazinamide, a cornerstone drug for tuberculosis treatment, is itself a pyrazine derivative, highlighting the potential of this chemical class. nih.gov Studies on related heterocyclic systems, such as pyrazolo[3,4-b]pyrazines, have shown tuberculostatic activity with minimal inhibitory concentration (MIC) values ranging from 22-100 µg/cm³. nih.gov

Further research into pyrazine and quinoxaline (B1680401) derivatives has yielded compounds with excellent activity against Mycobacterium tuberculosis (Mtb). nih.gov Specifically, the 4-acetoxybenzyl ester of pyrazinoic acid showed an MIC range of less than 1 to 6.25 µg/mL against Mtb. nih.gov Another study on new pyrido[2,3-b]pyrazine derivatives, a close isomer of the title compound, reported good antibacterial activity against Staphylococcus aureus and Bacillus cereus with MIC values of 0.078 mg/mL. researchgate.net These findings underscore the potential of the broader pyridopyrazine scaffold in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Pyrido[3,4-b]pyrazin-2(1H)-one Analogues

Compound Class Pathogen Activity (MIC)
Pyrido[2,3-b]pyrazine derivative Staphylococcus aureus 0.078 mg/mL researchgate.net
Pyrido[2,3-b]pyrazine derivative Bacillus cereus 0.078 mg/mL researchgate.net
Pyrazinoic acid ester Mycobacterium tuberculosis <1-6.25 µg/mL nih.gov
Quinoxaline carboxylate Mycobacterium tuberculosis <1-6.25 µg/mL nih.gov

Antiproliferative Effects in Various Cancer Cell Lines

The antiproliferative properties of pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been a primary focus of investigation. A novel series of these compounds demonstrated potent antiproliferative activity against the MV4-11 human acute myeloid leukemia (AML) cell line, which harbors an Fms-like tyrosine kinase 3 (FLT3) mutation. researchgate.net One of the most effective compounds, designated as compound 13, exhibited a half-maximal inhibitory concentration (IC₅₀) of 15.77 nM against MV4-11 cells. researchgate.net This compound also effectively inhibited the growth of mutant BaF3 cells expressing various forms of FLT3. researchgate.net

Analogues such as 1,2-dihydropyrido[3,4-b]pyrazines have also shown activity against experimental neoplasms in mice, specifically Leukemia L1210. nih.gov The broader family of related nitrogen-containing heterocyclic compounds, including phenylpyrazolo[3,4-d]pyrimidines, has been evaluated against a panel of human cancer cell lines, showing potent cytotoxicity against breast (MCF-7), colon (HCT-116), and liver (HepG₂) cancer cells. mdpi.com

Table 2: Antiproliferative Activity of Pyrido[3,4-b]pyrazin-2(1H)-one Analogues

Compound Cell Line Cancer Type Antiproliferative Activity (IC₅₀)
Compound 13 (Pyrido[3,4-b]pyrazin-2(1H)-one deriv.) MV4-11 Acute Myeloid Leukemia 15.77 ± 0.15 nM researchgate.net
Phenylpyrazolo[3,4-d]pyrimidine deriv. (5i) MCF-7 Breast Cancer 0.3 µM mdpi.com
Phenylpyrazolo[3,4-d]pyrimidine deriv. (5i) HCT-116 Colon Cancer 1.1 µM mdpi.com

Enzyme and Receptor Inhibition Studies (e.g., Kinases, G-Protein Coupled Receptors, Phosphodiesterases)

The mechanism underlying the antiproliferative effects of many pyrido[3,4-b]pyrazin-2(1H)-one analogues is the inhibition of specific protein kinases that are critical for cancer cell survival and proliferation. A series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives were designed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in AML. researchgate.net Compound 13 from this series was the most potent, with an IC₅₀ value of 29.54 nM against the FLT3-D835Y mutant. researchgate.net

Another study led to the development of highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors of mitogen-activated protein kinase kinase 4 (MKK4), a regulator of hepatocyte regeneration. nih.gov The optimized compound 37 in this series showed an IC₅₀ of 37 nM for MKK4. nih.gov Furthermore, a family of disubstituted pyrido[3,4-b]pyrazines was found to be active against a panel of seven cancer-related protein kinases, with several analogues showing low micromolar IC₅₀ values. rsc.org

Beyond kinases, related pyridopyrimidine scaffolds have been explored as antagonists for G-protein coupled receptors (GPCRs). A study on pyrido[3,4-d]pyrimidines identified a promising antagonist for the human chemokine receptor CXCR2, with the lead compound showing an IC₅₀ value of 0.11 µM in a calcium mobilization assay. nih.gov

Table 3: Enzyme and Receptor Inhibition by Pyrido[3,4-b]pyrazin-2(1H)-one Analogues

Compound Class Target Target Class Inhibition (IC₅₀)
Pyrido[3,4-b]pyrazin-2(1H)-one deriv. (Compound 13) FLT3-D835Y Protein Kinase 29.54 ± 4.76 nM researchgate.net
1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one deriv. (Compound 37) MKK4 Protein Kinase 37 nM nih.gov
Pyrido[3,4-d]pyrimidine deriv. (Compound 2) CXCR2 GPCR 0.11 µM nih.gov
Pyrazolo[3,4-g]isoquinoline deriv. (Compound 1b) Haspin Protein Kinase 57 nM nih.gov

Identification of Molecular Targets and Downstream Cellular Pathways Modulated by Pyrido[3,4-b]pyrazin-2(1H)-ones

Identifying the precise molecular targets and the subsequent effects on cellular signaling is key to understanding the therapeutic action and for further drug development.

Protein Binding Interactions and Affinity Determinations

The biological activity of these compounds is predicated on their ability to bind with high affinity and specificity to their molecular targets. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features required for this binding. For instance, in a series of disubstituted pyrido[3,4-b]pyrazines designed as kinase inhibitors, a 4-(piperidin-1-yl)aniline moiety at either the C-5 or C-8 position was identified as a critical pharmacophoric group for binding to the target kinases. rsc.org

While detailed biophysical data such as dissociation constants (Kd) are not always available, the high potency of some compounds suggests strong binding. For example, a pteridin-7(8H)-one analogue, structurally related to the pyridopyrazinone core, was reported to have a subnanomolar Kd for drug-resistant FLT3 mutants. researchgate.net In the development of MKK4 inhibitors, a homology model was used to guide compound optimization, suggesting a detailed understanding of the binding mode within the kinase's active site. nih.gov These computational approaches are invaluable for rational drug design and for predicting how structural modifications will affect binding affinity.

Analysis of Cellular Signaling Cascade Perturbations

Inhibition of a molecular target like a protein kinase initiates a cascade of downstream effects within the cell. Studies on pyrido[3,4-b]pyrazin-2(1H)-one derivatives have successfully demonstrated this. Treatment of MV4-11 leukemia cells with the potent FLT3 inhibitor, compound 13, resulted in a robust inhibition of FLT3 autophosphorylation at Tyr589/591. researchgate.net This phosphorylation event is the critical first step in the activation of downstream signaling pathways that promote cell survival and proliferation, such as the RAS/ERK pathway. researchgate.net

The mechanism of action for other analogues has also been linked to specific cellular outcomes. For example, certain 1,2-dihydropyrido[3,4-b]pyrazine derivatives exert their antitumor effect by causing an accumulation of cells at mitosis, indicating interference with the cell cycle machinery. nih.gov In the case of GPCR antagonism, pyrido[3,4-d]pyrimidine derivatives block the CXCL8-induced intracellular calcium flux by inhibiting the CXCR2 receptor, thereby disrupting a key inflammatory signaling pathway. nih.gov

Development and Application of Chemical Probes for Mechanistic Elucidation of Pyrido[3,4-b]pyrazin-2(1H)-one Function

The pyrido[3,4-b]pyrazin-2(1H)-one scaffold has emerged as a promising framework for the development of potent inhibitors of various protein kinases. To further investigate the molecular mechanisms of action, identify novel cellular targets, and validate the engagement of these compounds within a complex biological system, the design and application of chemical probes are indispensable. Chemical probes are specialized molecules that retain the core biological activity of a parent compound but are modified to include a reporter group (e.g., a fluorescent dye or a biotin (B1667282) tag) or a photoreactive group for covalent labeling of target proteins. This section will detail the rationale and strategies for the development of such probes based on the pyrido[3,4-b]pyrazin-2(1H)-one structure.

Rationale for Chemical Probe Development

Analogues of this compound have demonstrated significant inhibitory activity against key protein kinases implicated in diseases such as acute myeloid leukemia (AML) and liver disease. For instance, a series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), including its mutated forms. nih.gov Another study highlighted the development of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives as highly selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4). nih.gov

While these studies provide valuable structure-activity relationship (SAR) data and demonstrate efficacy in cellular and biochemical assays, chemical probes can address several subsequent critical questions:

Target Engagement and Selectivity: Probes allow for direct visualization and quantification of the interaction between the inhibitor and its intended target in a cellular context, confirming that the compound reaches and binds to its target.

Off-Target Identification: A significant challenge in drug development is the identification of unintended binding partners (off-targets) that can lead to unexpected pharmacology or toxicity. Chemical probes can be used to pull down and identify these off-target proteins.

Understanding Drug Resistance: In cases where cells develop resistance to a particular inhibitor, chemical probes can help to determine if this is due to altered target expression, target mutation, or changes in cellular localization.

Spatial and Temporal Dynamics: Fluorescently tagged probes can be used in advanced microscopy techniques to study the subcellular localization of the inhibitor and its target, as well as the dynamics of their interaction in real-time.

Design and Synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one-Based Probes

The design of a chemical probe requires careful consideration of the SAR of the parent inhibitor. A linker and a reporter/reactive group must be attached at a position on the molecule that does not significantly disrupt its binding to the target protein. Based on the known SAR of pyrido[3,4-b]pyrazin-2(1H)-one analogues, several positions could be amenable to modification.

Table 1: Key Pyrido[3,4-b]pyrazin-2(1H)-one Analogues and Their Biological Activities

Compound IDCore ScaffoldTargetIC₅₀ (nM)Reference
Compound 13Pyrido[3,4-b]pyrazin-2(1H)-oneFLT3-D835Y29.54 nih.gov
Compound 13Pyrido[3,4-b]pyrazin-2(1H)-oneMV4-11 cells15.77 nih.gov
Compound 371,4-dihydropyrido[3,4-b]pyrazin-3(2H)-oneMKK437 nih.gov

Interactive Data Table

Compound IDCore ScaffoldTargetIC₅₀ (nM)Reference
Compound 13Pyrido[3,4-b]pyrazin-2(1H)-oneFLT3-D835Y29.54 nih.gov
Compound 13Pyrido[3,4-b]pyrazin-2(1H)-oneMV4-11 cells15.77 nih.gov
Compound 371,4-dihydropyrido[3,4-b]pyrazin-3(2H)-oneMKK437 nih.gov

The development of probes from these scaffolds could involve several strategies:

Affinity-Based Probes: These probes typically consist of the inhibitor scaffold, a linker, and a reporter tag such as biotin. The biotinylated probe can be incubated with cell lysates or intact cells, and the resulting probe-protein complexes can be captured using streptavidin-coated beads. The captured proteins are then identified by mass spectrometry. For the pyrido[3,4-b]pyrazin-2(1H)-one core, a linker could potentially be attached at a position shown to tolerate a range of substituents without loss of activity.

Activity-Based Probes (ABPs): ABPs are a more sophisticated class of chemical probes that contain a reactive group ("warhead") that forms a covalent bond with a reactive amino acid residue in the active site of the target enzyme. While the pyrido[3,4-b]pyrazin-2(1H)-one inhibitors identified so far are not reported to be covalent, an ABP could be designed by incorporating a mildly reactive electrophile (e.g., a vinyl sulfone or an acrylamide) at a suitable position.

Photoaffinity Probes: These probes incorporate a photo-activatable group, such as a diazirine or a benzophenone. Upon irradiation with UV light, this group forms a highly reactive carbene or nitrene that can form a covalent bond with nearby amino acid residues, including those outside of the active site. This allows for the labeling of the target protein under physiological conditions and can provide more detailed information about the binding pocket.

Application in Mechanistic Studies

Once synthesized and validated, these chemical probes can be employed in a variety of experiments to elucidate the function of pyrido[3,4-b]pyrazin-2(1H)-one analogues.

Table 2: Potential Applications of Pyrido[3,4-b]pyrazin-2(1H)-one-Based Chemical Probes

Probe TypeApplicationExpected Outcome
Biotinylated ProbeTarget Identification and VerificationIdentification of known and novel binding partners of the inhibitor.
Fluorescent ProbeTarget Engagement and LocalizationVisualization of inhibitor binding to its target within the cell and determination of its subcellular localization.
Photoaffinity ProbeBinding Site MappingPrecise identification of the amino acid residues involved in the binding of the inhibitor.

Interactive Data Table

Probe TypeApplicationExpected Outcome
Biotinylated ProbeTarget Identification and VerificationIdentification of known and novel binding partners of the inhibitor.
Fluorescent ProbeTarget Engagement and LocalizationVisualization of inhibitor binding to its target within the cell and determination of its subcellular localization.
Photoaffinity ProbeBinding Site MappingPrecise identification of the amino acid residues involved in the binding of the inhibitor.

For example, a biotinylated probe based on a potent FLT3 inhibitor from the pyrido[3,4-b]pyrazin-2(1H)-one series could be used in a competitive binding assay. In this experiment, cell lysates would be pre-incubated with a library of other kinase inhibitors before the addition of the probe. A reduction in the pull-down of FLT3 would indicate that the competitor compound also binds to FLT3, allowing for a rapid assessment of the selectivity of a large number of compounds.

Advanced Spectroscopic and Crystallographic Analyses in Pyrido 3,4 B Pyrazin 2 1h One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of compounds like 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one in solution. Techniques such as ¹H and ¹³C NMR, along with two-dimensional (2D) experiments like COSY and HMBC, are crucial for assigning the specific positions of atoms (regiochemistry) and their spatial arrangement (stereochemistry). clockss.orgnih.gov

In the synthesis of substituted pyrido[3,4-b]pyrazines, particularly from unsymmetrical starting materials, the formation of more than one regioisomer is possible. clockss.org 2D-NMR experiments are essential to definitively assign the correct structure among the potential products. clockss.org For instance, the condensation of 2-chloro-3,4-diaminopyridine with unsymmetrical glyoxals can lead to a mixture of regioisomers, where 2D-NMR is used to identify the major product. clockss.org

While specific experimental NMR data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar heterocyclic systems, such as substituted pyridines, pyrazines, and related fused ring structures. mdpi.comresearchgate.net The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and pyrazinone rings. The protons on the pyridine ring would likely appear as doublets or multiplets in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the fused pyrazinone ring. The proton on the pyrazinone ring and the N-H proton would also exhibit characteristic signals.

Similarly, the ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound would produce a distinct signal, with the chemical shifts indicating the electronic environment of each carbon. The carbonyl carbon of the pyrazinone ring would be expected to resonate at a significantly downfield chemical shift.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H (Pyridine ring)7.5 - 8.5d or m
H (Pyridine ring)7.0 - 8.0d or m
H (Pyrazinone ring)7.0 - 7.5s
NH (Pyrazinone ring)10.0 - 12.0br s

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Pyrazinone)155 - 165
C-Cl (Pyridine)145 - 155
C (Aromatic/Heteroaromatic)110 - 150

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₄ClN₃O. mdpi.com The presence of a chlorine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks in an approximate 3:1 ratio). nih.gov

Electron impact (EI) ionization of this compound would lead to the formation of a molecular ion, which would then undergo fragmentation. The fragmentation pattern provides a fingerprint that can help to confirm the structure. Expected fragmentation pathways for this molecule would involve the loss of small, stable neutral molecules or radicals.

Common fragmentation patterns for related heterocyclic compounds include the loss of carbon monoxide (CO) from the pyrazinone ring, the loss of a chlorine radical (Cl•), and the cleavage of the heterocyclic rings, potentially leading to the loss of hydrogen cyanide (HCN). core.ac.uk The analysis of these fragment ions allows for the piecing together of the molecular structure.

Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed Structure/Loss
[M]⁺C₇H₄ClN₃O⁺
[M-CO]⁺Loss of carbon monoxide
[M-Cl]⁺Loss of chlorine radical
[M-HCN]⁺Loss of hydrogen cyanide

X-ray Crystallography for Solid-State Structure Determination and Crystallographic Phasing Applications

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a compound like this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and torsional angles. researchgate.net This technique would also reveal details of the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

The solid-state structure is crucial for understanding the physical properties of the compound and can provide insights into its potential biological activity, as the conformation in the crystal can be relevant to its binding to a biological target. nih.gov For example, X-ray crystallographic data of related pyrido[3,2-b]pyrazinones has been used to guide the optimization of inhibitors for phosphodiesterase 5 (PDE5).

Furthermore, the presence of a chlorine atom in the structure of this compound makes it a candidate for use in crystallographic phasing. The chlorine atom can act as an anomalous scatterer, and the anomalous signal can be utilized in techniques like Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD) to solve the phase problem in the structure determination of macromolecules, such as proteins, to which the compound might be bound.

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of related pyrazolo[3,4-d]pyrimidines has been successfully used to guide the design of potent enzyme inhibitors. nih.gov This highlights the potential of X-ray crystallography in the broader research context of this class of heterocyclic compounds.

Future Research Directions and Translational Opportunities for Pyrido 3,4 B Pyrazin 2 1h One Derivatives

Exploration of Unconventional Synthetic Methodologies for Pyrido[3,4-b]pyrazin-2(1H)-one Libraries

The generation of diverse chemical libraries is fundamental to exploring the full potential of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold. While traditional synthetic routes, such as the condensation of 2-chloro-3,4-diaminopyridine with 1,2-dicarbonyl compounds, are established, future efforts should focus on more efficient and unconventional methodologies. mdpi.com

Microwave-Assisted Synthesis: This technique has proven effective for rapidly producing various nitrogen-containing heterocycles, including pyrazolopyridines and pyridazinones. uniss.itrsc.org Microwave irradiation significantly reduces reaction times and can improve yields compared to conventional heating. rsc.org One-pot, multi-component reactions under microwave conditions are particularly attractive for building libraries of substituted pyrazolo[1,5-a]pyrimidinones, a strategy that could be adapted for pyrido[3,4-b]pyrazin-2(1H)-ones. numberanalytics.com

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and precise control over reaction parameters like temperature and residence time. nih.govyoutube.com This methodology is ideal for producing azaheterocycles. For instance, N-substituted pyrrolidines and piperidines have been synthesized efficiently in packed-bed reactors using heterogeneous catalysts like amorphous silica-alumina. nih.gov Adapting these principles could enable the large-scale, automated synthesis of pyrido[3,4-b]pyrazin-2(1H)-one precursors and derivatives.

Green and Mechanochemical Approaches: The development of environmentally benign synthetic methods is a paramount goal. This includes solvent-free reactions and the use of novel catalysts. Mechanochemical synthesis, which uses mechanical force (e.g., ball-milling) to initiate reactions, has been successfully used for the one-pot, catalyst-free, and solvent-free synthesis of related heterocycles like pyrimido[4,5-b]quinolines. rsc.org

Modern Coupling and Functionalization Strategies: Direct C-H functionalization, often catalyzed by transition metals like palladium or rhodium, represents a state-of-the-art method for derivatizing heterocyclic cores. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel analogues. Research into the regioselective C-H functionalization of the pyrido[3,4-b]pyrazin-2(1H)-one backbone could rapidly expand the available chemical space for structure-activity relationship (SAR) studies.

Table 1: Comparison of Conventional and Unconventional Synthetic Methods for Heterocycles

Methodology Typical Reaction Time Key Advantages Relevant Example Scaffolds
Conventional Heating Hours to Days Well-established, simple equipment Pyrazolo[3,4-b]pyridines, Pyridazinones
Microwave-Assisted Minutes to Hours Rapid heating, increased yields, one-pot capability Pyrazolopyridines, Pyridophenoxazinones rsc.orgmdpi.com
Flow Chemistry Continuous (residence time in minutes) Scalability, safety, precise control, automation N-substituted azacycles nih.gov
Mechanochemistry Minutes to Hours Solvent-free, catalyst-free potential, high efficiency Pyrimido[4,5-b]quinolines rsc.org
C-H Functionalization Hours High atom economy, late-stage diversification Pyridines, Triazolopyridines nih.gov

Deepening the Mechanistic Understanding of Select Biological Activities through Advanced Chemical Biology Approaches

While derivatives of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold are known kinase inhibitors, a deeper understanding of their precise mechanism of action (MoA) is crucial for developing next-generation therapeutics. Advanced chemical biology tools can elucidate on-target and off-target interactions within the complex cellular environment. numberanalytics.com

Chemical Proteomics for Target Identification: This is a powerful strategy to identify the protein targets of a bioactive small molecule. youtube.com

Activity-Based Protein Profiling (ABPP): ABPP utilizes probes that covalently bind to the active site of enzymes, allowing for the assessment of enzyme activity across entire proteomes. nih.govuniss.it This can be used in a competitive format to identify the targets of non-covalent inhibitors.

Compound-Centric Approaches: Techniques like the proteome integral solubility alteration (PISA) assay can identify protein targets by observing changes in their thermal stability upon ligand binding. mdpi.com This label-free method is scalable and can be used to screen many small molecules against the proteome. mdpi.com Quantitative proteomics methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be combined with affinity pull-downs to distinguish true binders from non-specific background proteins. youtube.comresearchgate.net

Elucidating Kinase Inhibition Mechanisms: For known targets like FLT3 or Mps1, computational methods can provide detailed insights into the binding mode. nih.govmdpi.com Molecular docking and molecular dynamics (MD) simulations can be used to study the interactions between the inhibitor and the kinase active site, revealing key hydrogen bonds and hydrophobic interactions that determine potency and selectivity. mdpi.com This was demonstrated in a study of pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Mps1, which identified Gly605 as a critical residue for hydrogen bonding. mdpi.com

These advanced approaches are essential for translating a phenotypic screening hit into a well-validated chemical probe or drug candidate with a clearly defined MoA. numberanalytics.com

Rational Design and Synthesis of Highly Specific Pyrido[3,4-b]pyrazin-2(1H)-one-Based Probes

To investigate the biological roles of the targets of pyrido[3,4-b]pyrazin-2(1H)-one derivatives, the development of highly specific chemical probes is essential. These probes are versions of the parent inhibitor that are modified with a reporter tag (like a fluorescent dye or biotin) or a reactive group. researchgate.net

Design Principles: The design of a chemical probe begins with a potent and selective inhibitor as the starting scaffold. nih.gov Using structure-based design, which relies on X-ray crystal structures or homology models of the target protein, a suitable position on the inhibitor is chosen for attaching a linker and the tag. numberanalytics.commdpi.com The goal is to select a site where modification will not disrupt the key interactions required for target binding. numberanalytics.com

Types of Probes:

Fluorescent Probes: By conjugating a fluorophore to the pyrido[3,4-b]pyrazin-2(1H)-one scaffold, researchers can create probes for use in fluorescence microscopy, flow cytometry, and fluorescence polarization assays. These probes allow for the direct visualization of the inhibitor's localization within cells and can be used to quantify target engagement. rsc.orgmdpi.com

Affinity-Based Probes: Attaching a biotin (B1667282) tag creates an affinity probe that can be used in pull-down experiments to isolate and identify binding partners from cell lysates. mdpi.com The strong interaction between biotin and streptavidin-coated beads allows for efficient capture of the target protein, which can then be identified by mass spectrometry. mdpi.com

Photoaffinity Labeling (PAL) Probes: For more robust target identification, a photoreactive group (such as a diazirine or benzophenone) can be incorporated into the probe's structure. nih.gov Upon irradiation with UV light, this group forms a highly reactive species that creates a covalent bond with the nearest molecule, permanently linking the probe to its target. This allows for target identification even for weak or transient interactions and reduces the number of false positives from non-specific binders during purification.

The synthesis of these probes, guided by rational design, would provide invaluable tools to confirm the targets of pyrido[3,4-b]pyrazin-2(1H)-one derivatives in living systems and explore their downstream biological consequences.

Table 2: Types of Chemical Probes and Their Applications

Probe Type Key Feature Primary Application Example Reporter/Reactive Group
Fluorescent Emits light upon excitation Cellular imaging, target engagement assays Fluorescein, Rhodamine
Affinity (Biotinylated) High-affinity tag for purification Target pull-down and identification Biotin mdpi.com
Photoaffinity Labeling Light-activated covalent binding Robust target identification, binding site mapping Diazirine, Benzophenone nih.gov

Investigation of Pyrido[3,4-b]pyrazin-2(1H)-one Derivatives in Material Science and Other Non-Biological Applications

The unique electronic and structural properties of nitrogen-containing heterocycles suggest that pyrido[3,4-b]pyrazin-2(1H)-one derivatives hold promise beyond biology.

Organic Electronics: Heterocyclic compounds are central to the development of Organic Light-Emitting Diodes (OLEDs). uniss.itnumberanalytics.com Molecules containing pyridine (B92270) and pyrazine (B50134) rings are used as emissive, host, or charge-transport materials due to their favorable electronic properties, such as their HOMO and LUMO energy levels. numberanalytics.com The pyrido[3,4-b]pyrazin-2(1H)-one scaffold is an electron-deficient system whose properties could be tuned through chemical modification, making it a candidate for new OLED materials. mdpi.com Furthermore, related pyrido[2,3-b]pyrazine (B189457) derivatives have been investigated for their nonlinear optical (NLO) properties, which are important for applications in telecommunications and optical computing. nih.gov

Fluorescent Sensors: The inherent fluorescence of some azaheterocycles can be exploited to create chemical sensors. For example, a pyrazine-pyridone biheteroaryl has been developed as a fluorescent sensor for detecting labile zinc ions in cancer cells. mdpi.com The mechanism relies on the modulation of an intramolecular charge transfer (ICT) state upon metal binding, which leads to a significant enhancement of fluorescence. mdpi.com Given their structural similarities, pyrido[3,4-b]pyrazin-2(1H)-one derivatives could be rationally designed to act as selective fluorescent sensors for various metal ions or other small molecules.

Coordination Chemistry: The nitrogen atoms within the pyrido[3,4-b]pyrazine (B183377) core are excellent Lewis bases, making them ideal ligands for coordinating with metal ions. nih.gov Pyrazole and pyrazine derivatives have been used to form complexes with metals like copper, silver, manganese, and iron. rsc.orgnih.govresearchgate.net These resulting coordination compounds can possess their own unique catalytic, magnetic, or even biological properties, opening a new field of investigation for this scaffold. researchgate.net

Q & A

Q. What are the critical safety protocols for handling 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one in laboratory settings?

Answer: Handling requires adherence to strict safety measures due to hazards such as skin/eye irritation and respiratory risks. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles (P280, P281).
  • Ventilation: Use fume hoods or ensure adequate airflow (P271).
  • Storage: Keep in a dry, cool place (<25°C) within sealed containers under inert gas (P233, P410).
  • Spill Management: Absorb spills with inert material and dispose as hazardous waste (P390).

Table 1: Critical Safety Codes for Handling

Hazard TypePrecautionary CodesKey Measures
Skin ContactP302+P352Wash with soap/water
InhalationP304+P340Move to fresh air
Fire RiskP210Avoid ignition sources

Q. What synthetic methodologies are reported for preparing this compound?

Answer: Synthesis typically involves multi-step reactions starting with pyridine derivatives. A common approach includes:

Intermediate Formation: React pyridine precursors with carbamates or halogenating agents to generate chlorinated intermediates.

Cyclization: Use acid- or base-catalyzed conditions to form the pyrazinone core.

Purification: Employ column chromatography or recrystallization for high-purity yields (>95%).

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Standard analytical techniques include:

  • HPLC-MS: To confirm molecular weight (246.65 g/mol) and detect impurities.
  • NMR Spectroscopy: 1H/13C NMR for structural verification (e.g., chloro-substitution at position 5).
  • Elemental Analysis: Validate C, H, N, Cl content against theoretical values.

Advanced Research Questions

Q. What strategies optimize the biological activity of pyrido[3,4-b]pyrazin-2(1H)-one derivatives in PDE5 inhibition studies?

Answer: Structural optimization focuses on:

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances binding to PDE5A’s catalytic domain.
  • Dosing Regimens: In vivo studies in rat stroke models (e.g., MCA occlusion) use staggered dosing (e.g., 3 mg/kg at 2/24/48 hours post-injury) to maximize functional recovery.
  • Brain Penetrance: Modifying logP (e.g., 0.39–0.50) via alkyl side chains improves blood-brain barrier permeability.

Q. How do structural modifications at the 5-chloro position influence pharmacological profiles?

Answer:

  • Activity Retention: The 5-Cl group is critical for maintaining PDE5A inhibition (IC50 <10 nM).
  • Toxicity Reduction: Substitution with bulkier groups (e.g., methoxy) may reduce off-target effects but requires empirical validation.
  • Solubility Trade-offs: Chloro groups lower aqueous solubility, necessitating co-solvents (e.g., PEG-400) for in vivo administration.

Q. What in vivo models evaluate the efficacy of derivatives in neurological or oncological research?

Answer:

  • Neurological Recovery: Rat middle cerebral artery occlusion (MCA-o) models assess post-stroke motor function improvement via rotarod or grip strength tests.
  • Oncological Studies: Xenograft models (e.g., glioblastoma) test mTOR inhibition by derivatives like CC-115, monitoring tumor regression via bioluminescence imaging.

Table 2: Key In Vivo Parameters for Efficacy Studies

ModelEndpointDosageOutcome Metric
MCA-o RatsMotor Recovery3 mg/kgRotarod latency
Glioblastoma MiceTumor Volume10 mg/kgBioluminescence intensity

Data Contradictions and Gaps

  • Synthesis Variability: and describe divergent cyclization conditions (acid vs. base), suggesting substrate-dependent optimization is critical.
  • Safety vs. Efficacy: While 5-Cl enhances PDE5A binding, its correlation with cytotoxicity (e.g., H315 skin irritation) requires dose-response profiling.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.